Boric acid

Description

Properties

IUPAC Name |

boric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BH3O3/c2-1(3)4/h2-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBXLFKZBHKPEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

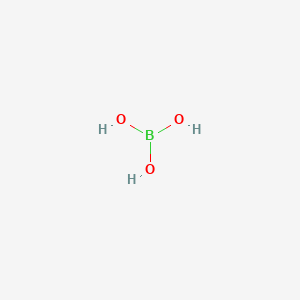

Molecular Formula |

BH3O3, H3BO3, Array, B(OH)3 | |

| Record name | BORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8334 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | BORIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0991 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | boric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Boric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020194 | |

| Record name | Boric acid (H3BO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

61.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Boric acid is an odorless white solid. Melting point 171 °C. Sinks and mixes with water. (USCG, 1999), Colourless, odourless, transparent crystals or white granules or powder; slightly unctuous to the touch; occurs in nature as the mineral sassolite, Colorless crystals or white powder or granules; odorless; [Merck Index] White odorless powder; [Alfa Aesar MSDS], Solid, ODOURLESS COLOURLESS CRYSTALS OR WHITE POWDER., Odorless white solid. | |

| Record name | BORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8334 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Boric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1374 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Boric acid (H3BO3) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035731 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BORIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0991 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BORIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/906 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

572 °F at 760 mmHg (decomposes) (NTP, 1992), 572 °F | |

| Record name | BORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8334 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Boric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11326 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BORIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/906 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

10 to 50 mg/mL at 66 °F (NTP, 1992), Soluble in hot water, partially soluble in cold water, Slightly unctuous to touch; volatile with steam; solubility in water increased by hydrochloric, citric or tartaric acids, Solubility: in glycerol 17.5% at 25 °C; ethylene glycol 18.5% at 25 °C; in methanol 173.9 g/L at 25 °C; in ethanol 94.4 g/L at 25 °C; in acetone 0.6% at 25 °C; ethyl acetate 1.5% at 25 °C, Water solubility: 2.52% at 0 °C; 3.49% at 10 °C; 4.72% at 20 °C; 6.23% at 30 °C; 8.08% at 40 °C; 10.27% at 50 °C; 12.97% at 60 °C; 15.75% at 70 °C; 19.10% at 80 °C; 23.27% at 90 °C; 27.53% at 100 °C, Solubility in water is increased by hydrochloric acid, In water, 5.0X10+4 mg/L at 25 °C, 50 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 5.6 | |

| Record name | BORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8334 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Boric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11326 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Boric acid (H3BO3) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035731 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BORIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0991 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.435 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.5 g/cu cm, Relative density (water = 1): 1.5, 1.435 | |

| Record name | BORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8334 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BORIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0991 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BORIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/906 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1.6X10-6 mm Hg at 25 °C (2.136X10-4 Pa); log P (in Pa) = 26.83 - 9094/T where T is deg K, Vapor pressure at 20 °C: negligible | |

| Record name | BORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BORIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0991 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

The principal impurities in technical grade boric acid are the by-product sulfate (0.1%) and various minor metallic impurities present in the borate ore /technical grade/ | |

| Record name | BORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, transparent crystals or white granules or powder, Colorless triclinic crystals, White waxy triclinic solid plates | |

CAS No. |

10043-35-3; 11113-50-1, 10043-35-3, 13813-79-1, 11113-50-1 | |

| Record name | BORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8334 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Boric acid (H3BO3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10043-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boric acid [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010043353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid (H310BO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013813791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11326 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BORIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Boric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boric acid (H3BO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Boric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BORIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R57ZHV85D4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Boric acid (H3BO3) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035731 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BORIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0991 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BORIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/906 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

340 °F (NTP, 1992), 171 °C, 170.9 °C, 340 °F | |

| Record name | BORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8334 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Boric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11326 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Boric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1374 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Boric acid (H3BO3) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035731 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BORIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/906 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide to Molecular Biology Grade Boric Acid: Core Properties, Strategic Applications, and Quality Assurance

A Senior Application Scientist's Perspective

Foreword: The Foundational Role of Boric Acid in Molecular Biology

Within the precise and demanding world of molecular biology, certain reagents, while fundamental, are often taken for granted. This compound (H₃BO₃) is a prime example. This seemingly simple weak acid is a cornerstone of nucleic acid electrophoresis and a component in various other applications where pH stability and enzymatic inhibition are critical considerations. The designation "molecular biology grade" elevates this compound from a simple chemical to a reagent upon which the integrity of countless experiments depends. This guide provides an in-depth technical exploration of its physical and chemical properties, the rationale behind its use in specific protocols, and the essential quality control measures that ensure experimental success. For researchers, scientists, and drug development professionals, a thorough understanding of this foundational reagent is not trivial—it is essential for robust and reproducible results.

Part 1: Core Physicochemical and Biological Properties

The efficacy of this compound in the molecular biology laboratory is a direct result of its unique chemical nature. A comprehensive grasp of these characteristics is vital for its appropriate use and for troubleshooting experimental anomalies.

Chemical Identity and Aqueous Behavior

This compound is a weak Lewis acid, a characteristic that distinguishes it from typical Brønsted-Lowry acids.[1][2] Instead of donating a proton (H⁺), it accepts a hydroxyl ion (OH⁻) from water, forming the tetrahydroxyborate ion, [B(OH)₄]⁻.[2][3] This interaction is central to its buffering capacity in solutions.[3]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | H₃BO₃ | [4][5][6] |

| Molecular Weight | 61.83 g/mol | [1][4][5][6] |

| Appearance | White crystalline powder or colorless crystals | [5][6][7] |

| pKa (at 25°C) | 9.24 | [1][3][8] |

| Solubility in Water (at 20-25°C) | 47-57 g/L | [6][8] |

| pH of 0.1 M Solution | ~5.1 | [6] |

| Melting Point | 170.9 °C (decomposes) | [5][6] |

The Imperative of "Molecular Biology Grade" Purity

The distinction of "molecular biology grade" is a critical quality attribute. Standard chemical grades of this compound may contain contaminants that can catastrophically interfere with sensitive molecular assays.

Table 2: Impact of Common Contaminants in Molecular Biology

| Contaminant | Potential Experimental Interference |

| Heavy Metals (e.g., Lead, Iron) | Can act as cofactors for nucleases or inhibit polymerases and ligases. |

| DNases/RNases | Lead to the degradation of DNA and RNA samples, compromising the integrity of the experiment. |

| Proteases | Can degrade enzymes used in downstream applications, such as restriction digests or PCR. |

| Inorganic Impurities | May alter the ionic strength and buffering capacity of solutions, leading to inconsistent results. |

Therefore, sourcing this compound with a certificate of analysis that guarantees the absence of these enzymatic contaminants and specifies low levels of heavy metals is a non-negotiable aspect of good laboratory practice.

Part 2: Strategic Application in Nucleic Acid Electrophoresis

The most prevalent use of this compound in molecular biology is as a crucial component of electrophoresis buffers, most notably Tris-Borate-EDTA (TBE).[9][10] Its role extends beyond simply maintaining pH.

The Chemistry of Borate in Electrophoresis Buffers

In TBE buffer, this compound, in conjunction with Tris, establishes a stable pH environment (typically around 8.3), which is essential for keeping DNA deprotonated and ensuring its migration towards the positive electrode.[9][11] The borate ions have been shown to interact with both the DNA molecules and the agarose gel matrix.[12] This interaction can lead to the formation of DNA-borate complexes, which can affect electrophoretic mobility.[12] Furthermore, borate's interaction with the agarose can result in a tighter gel matrix, which enhances the resolution of smaller DNA fragments.[13]

TBE vs. TAE: An Evidence-Based Selection

The choice between TBE and TAE (Tris-Acetate-EDTA) is a critical decision that should be based on the specific experimental goals.

-

TBE (Tris-Borate-EDTA): Offers superior buffering capacity, making it ideal for long electrophoresis runs where pH stability is crucial.[13] It provides sharper resolution for smaller DNA fragments (<2 kb).[13] A significant consideration is that borate is a known enzyme inhibitor, which can interfere with downstream applications like enzymatic ligation if the DNA is not sufficiently purified from the gel.[13][14][15]

-

TAE (Tris-Acetate-EDTA): Has a lower buffering capacity and can become exhausted during prolonged runs.[16] However, acetate is less inhibitory to enzymes, making TAE the preferred buffer when the DNA is to be extracted and used in subsequent enzymatic reactions.[13][14] It also provides better separation of larger DNA fragments (>2 kb).[13]

Standard Operating Procedure: Preparation of 10X TBE Buffer

A 10X stock solution is commonly prepared to save time and ensure consistency between experiments.

Materials:

-

Tris base (Tris(hydroxymethyl)aminomethane)

-

This compound (molecular biology grade)

-

0.5 M EDTA (pH 8.0) solution

-

High-purity, nuclease-free water

-

Calibrated pH meter

-

Magnetic stirrer and stir bar

-

Autoclave

Methodology:

-

For 1 liter of 10X TBE, weigh 108 g of Tris base.

-

In a clean beaker, dissolve the Tris base and this compound in approximately 800 mL of nuclease-free water. A magnetic stirrer will aid in dissolution.

-

Once all components are fully dissolved, adjust the final volume to 1 liter with nuclease-free water.

-

The pH of the 10X solution should be approximately 8.3 and typically does not require adjustment.[9][11]

-

For applications sensitive to microbial contamination, sterilize the solution by autoclaving.

-

Store at room temperature. Note that 10X TBE has a tendency to precipitate over time; a 5X stock is less prone to this issue.[11][14]

Diagram 1: Workflow for 10X TBE Buffer Preparation

Caption: Sequential workflow for the preparation of a 10X TBE buffer stock solution.

Part 3: Ensuring Trustworthiness Through Self-Validating Protocols

The integrity of any experiment relies on the quality of its components. A self-validating system for buffer preparation and use is crucial for ensuring trustworthiness.

Rigorous Incoming Quality Control

Before any use, the Certificate of Analysis for each new lot of this compound must be scrutinized for:

-

Assay (Purity): Should be ≥99.5%.

-

Nuclease Activity: Must be certified as DNase, RNase, and protease-free.

-

Heavy Metals: Levels of lead, iron, and other metals should be minimal and clearly stated.

In-Process Quality Control for Prepared Buffers

After preparation, buffers should be validated to ensure they meet specifications.

Protocol: TBE Buffer Quality Control

-

pH Verification: After dilution to a 1X working concentration, confirm that the pH is within the expected range (typically 8.2-8.4).

-

Conductivity Measurement: Record the conductivity of the 1X buffer. This value should be consistent across batches and serves as a proxy for correct ionic strength.

-

Performance Validation: The ultimate test is functional. Run a standard DNA ladder on an agarose gel prepared and run with the new buffer. The resulting bands should be sharp, well-resolved, and migrate as expected. Any deviation, such as smearing or altered migration, warrants a thorough investigation of the buffer preparation process.

Sources

- 1. agscientific.com [agscientific.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. shop.neofroxx.com [shop.neofroxx.com]

- 5. This compound – Formation, Properties and Uses [unacademy.com]

- 6. laballey.com [laballey.com]

- 7. This compound | H3BO3 | CID 7628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound - Sciencemadness Wiki [sciencemadness.org]

- 9. TBE buffer - Wikipedia [en.wikipedia.org]

- 10. ibisci.com [ibisci.com]

- 11. 10X TBE Electrophoresis Buffer Protocol or Recipe [thoughtco.com]

- 12. DNA and buffers: the hidden danger of complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. goldbio.com [goldbio.com]

- 14. TBE buffer (Tris-Borate-EDTA buffer) 1x, 5x & 10x - Sharebiology [sharebiology.com]

- 15. echemi.com [echemi.com]

- 16. tandfonline.com [tandfonline.com]

- 17. scribd.com [scribd.com]

- 18. condor.depaul.edu [condor.depaul.edu]

Boric Acid: A Supramolecular Architecture Dictated by Hydrogen Bonding in the Solid State

An In-depth Technical Guide for Researchers and Scientists

Abstract: Boric acid, B(OH)₃, presents a compelling case study in supramolecular chemistry, where the macroscopic properties of a material are dictated not by the individual molecule alone, but by its intricate assembly in the solid state. This guide delves into the structural chemistry of solid this compound, focusing on the pervasive hydrogen-bonding network that organizes planar B(OH)₃ molecules into a unique layered architecture. We will explore the molecular geometry, the specifics of the crystal lattice, the profound influence of hydrogen bonds on the material's physical and chemical properties, and the key analytical techniques used to elucidate this structure. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this fundamental inorganic compound.

The this compound Molecule: A Planar Building Block

The foundational unit of solid this compound is the molecule itself, orthothis compound, with the chemical formula H₃BO₃, more descriptively written as B(OH)₃.[1][2] The central boron atom is bonded to three hydroxyl (-OH) groups.[3][4]

-

Molecular Geometry: VSEPR theory accurately predicts a trigonal planar geometry for the B(OH)₃ molecule.[2][3] The boron atom exhibits sp² hybridization, forming three sigma bonds with the oxygen atoms.[5] This planarity is a critical prerequisite for the extended two-dimensional structure that forms in the solid state.

-

Bond Parameters: The molecule is characterized by precise bond lengths and angles, determined through crystallographic studies. The B-O bond length is approximately 136 pm, and the O-H bond length is about 97 pm.[6][7][8] The angles around the central boron atom are all approximately 120°, consistent with its trigonal planar shape.[9]

Crystal Structure: From Molecules to Lamellar Sheets

While the individual B(OH)₃ molecule is a simple planar unit, its solid-state form is a sophisticated, layered polymer-like structure.[5] this compound most commonly crystallizes in the triclinic system with the space group P-1.[6][10] A thermodynamically more stable, though less common, trigonal form also exists.[6][8]

The defining characteristic of the crystal structure is an extensive network of intermolecular hydrogen bonds that links the individual B(OH)₃ molecules together.[1][11][12]

-

Intra-layer Hydrogen Bonding: Within a single plane, each B(OH)₃ molecule acts as both a hydrogen bond donor and acceptor. Its three hydroxyl groups form O-H···O hydrogen bonds with three neighboring molecules.[5] This arrangement connects the planar units into a vast, two-dimensional sheet with a nearly hexagonal symmetry.[11][13] The distance of this strong hydrogen bond, measured as the O···O separation, is 272 pm.[6]

Caption: Intra-layer hydrogen bonding in a this compound sheet.

-

Inter-layer Forces: These 2D sheets are then stacked to form the three-dimensional crystal. The forces holding these layers together are not hydrogen bonds but much weaker van der Waals forces .[9][14] The distance between adjacent layers is significantly larger than the hydrogen bond length, at approximately 318 pm.[6][14]

Crystallographic Data

The quantitative parameters of the common triclinic crystal structure provide a precise description of the solid-state arrangement.

| Parameter | Value | Reference |

| Crystal System | Triclinic | [6] |

| Space Group | P-1 | [6] |

| a | 701.87 pm | [6] |

| b | 703.5 pm | [6] |

| c | 634.72 pm | [6] |

| α | 92.49° | [6] |

| β | 101.46° | [6] |

| γ | 119.76° | [6] |

| Inter-layer Distance | 318 pm | [6] |

Caption: Stacking of this compound layers via weak van der Waals forces.

Structural Consequences: Linking Architecture to Properties

The unique supramolecular architecture of this compound directly explains its characteristic physical and chemical properties.

-

Physical Properties: The lamellar structure results in pronounced anisotropy. The strong covalent and hydrogen bonds within the layers make them robust, while the weak van der Waals forces between them are easily overcome. This allows the layers to slide past one another, imparting this compound with its characteristic softness, soapy feel, and excellent lubricating properties .[7][14] This is also why the crystals exhibit perfect basal cleavage along the (001) plane.[9][11]

-

Chemical Properties (Acidity): this compound is a weak acid, but not in the typical Brønsted-Lowry sense of donating a proton. Instead, it functions as a Lewis acid .[5][7] The electron-deficient boron atom accepts a lone pair of electrons from a hydroxide ion (OH⁻) from water. This forms the tetrahedral tetrahydroxyborate anion, [B(OH)₄]⁻, and releases a proton (H⁺) into the solution, thereby lowering the pH.[6][7] This mechanism involves a change in the boron's hybridization from sp² in B(OH)₃ to sp³ in [B(OH)₄]⁻.[12]

Experimental Elucidation of the Structure

The detailed understanding of this compound's structure is a triumph of multiple analytical techniques working in concert. Each method provides a unique piece of the puzzle, and their combined results create a self-validating picture of the solid state.

X-ray Diffraction (XRD)

Expertise & Causality: XRD is the cornerstone of crystal structure analysis. It maps the electron density in the crystal, allowing for the precise determination of the positions of heavier atoms like boron and oxygen and the overall lattice parameters. It was instrumental in first establishing the layered nature of the structure.[15]

Experimental Workflow: Single-Crystal XRD

Caption: Workflow for single-crystal X-ray diffraction analysis.

Neutron Diffraction

Expertise & Causality: While XRD is excellent for heavier atoms, it is nearly blind to hydrogen atoms. The definitive placement of protons within the hydrogen-bonding network required neutron diffraction . Neutrons scatter from atomic nuclei, and their scattering cross-section for hydrogen (or its isotope, deuterium) is very large.[16] This technique was critical to confirm that the O-H···O bonds were essentially linear and to precisely measure the O-H and H···O distances, validating the hydrogen bonding model.[15]

Protocol Considerations:

-

Isotopic Substitution: To improve the quality of the diffraction data, experiments are often performed on deuterated this compound (D₃BO₃). This is because deuterium has a much lower incoherent scattering cross-section than protium (¹H), which significantly reduces background noise and produces a cleaner diffraction pattern.[15]

-

Neutron Source: The experiment requires a high-flux neutron source, such as a nuclear reactor or a spallation source.

-

Data Analysis: The resulting diffraction pattern is analyzed to yield a nuclear scattering length density map, from which the positions of all nuclei, including deuterium, are determined with high precision.

Vibrational Spectroscopy (FTIR & Raman)

Expertise & Causality: Vibrational spectroscopy provides dynamic information about the chemical bonds. The formation of strong hydrogen bonds profoundly influences the vibrational frequency of the O-H group.

-

Key Spectroscopic Signature: In an isolated, non-hydrogen-bonded alcohol, the O-H stretching vibration (ν(O-H)) appears as a sharp band around 3600-3700 cm⁻¹. In the solid-state spectrum of this compound, this band is observed as a very broad and intense absorption shifted to a much lower frequency (typically centered around 3200-3300 cm⁻¹).[17] This broadening and red-shift are classic and definitive evidence of strong intermolecular hydrogen bonding.

-

Other Modes: Other bands corresponding to B-O stretching (~1400 cm⁻¹) and B-O-H bending vibrations are also observed and provide a complete vibrational fingerprint of the molecule.[17][18]

Conclusion and Outlook

The solid-state structure of this compound is a masterful display of molecular self-assembly. Simple, planar B(OH)₃ units are meticulously organized by a robust network of intra-layer hydrogen bonds, forming two-dimensional sheets. These sheets are stacked via weak van der Waals forces, creating a lamellar crystal that gives rise to the material's unique properties, from its lubricity to its mechanism of acidity. This intricate architecture, elucidated through the complementary techniques of X-ray and neutron diffraction and confirmed by spectroscopy, underscores the critical role of non-covalent interactions in materials science. For professionals in drug development, understanding this structure is key to appreciating its function as an antiseptic and its potential interactions in complex biological milieus.[19]

References

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

Unacademy. (n.d.). Structure, Properties and Uses of this compound. Retrieved from [Link]

-

Physics Wallah. (n.d.). structure of Orthothis compound. Retrieved from [Link]

-

Brainly.in. (2019, March 3). structure of this compound. Retrieved from [Link]

-

Vedantu. (n.d.). This compound: Chemistry, Uses, Formula, Structure & Safety. Retrieved from [Link]

-

Wikipedia. (n.d.). Borax. Retrieved from [Link]

-

Aakash Institute. (n.d.). This compound: Synthesis, Structure, Reaction & Properties. Retrieved from [Link]

-

Vedantu. (n.d.). This compound has a polymeric layer structure in which class 11 chemistry CBSE. Retrieved from [Link]

-

BYJU'S. (n.d.). What is this compound (H3BO3)?. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). The structural elucidation of aqueous H3BO3 solutions by DFT and neutron scattering studies. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019, December 24). Hydrogen bonding in B(OH)4 - [closed]. Retrieved from [Link]

-

Brainly.in. (2019, January 25). properties of this compound. Retrieved from [Link]

-

IUCr Journals. (1966). A neutron diffraction study of orthothis compound D311BO3. Retrieved from [Link]

-

Brainly.in. (2024, December 9). explain the structure of this compound in solid state?. Retrieved from [Link]

-

YouTube. (2025, September 4). What Is The Molecular Structure Of this compound? - Chemistry For Everyone. Retrieved from [Link]

-

AIP Publishing. (2008, March 27). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. Retrieved from [Link]

-

ACS Omega. (2023, March 20). Real-Time Crystal Growth Monitoring of this compound from Sodium or Lithium Sulfate Containing Aqueous Solutions by Atomic Force Microscopy. Retrieved from [Link]

-

National Institutes of Health. (n.d.). This compound | H3BO3 | CID 7628 - PubChem. Retrieved from [Link]

-

Materials Project. (n.d.). mp-23791: B(HO)3 (Triclinic, P-1, 2). Retrieved from [Link]

-

Allen. (n.d.). The number of hydrogen bonds that can be formed by each this compound molecule is. Retrieved from [Link]

-

Filo. (2021, January 1). In solid state, this compound has which type of interaction between layers?. Retrieved from [Link]

-

Springer. (2025, August 5). IR spectroscopic study of the phase composition of this compound as a component of glass batch. Retrieved from [Link]

-

ResearchGate. (n.d.). XRD patterns of this compound produced from a borax solution. Retrieved from [Link]

-

ResearchGate. (n.d.). The X-ray diffraction pattern and the X-ray diffraction standard pattern for the this compound. Retrieved from [Link]

-

ACS Publications. (2014, May 8). Clarification of Cross-Linkage Structure in this compound Doped Poly(vinyl alcohol) and Its Model Compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of this compound with hydrogen bonding. Retrieved from [Link]

-

ResearchGate. (n.d.). Raman Spectroscopic and ab Initio Investigation of Aqueous this compound, Borate, and Polyborate Speciation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). NMR Spectroscopic Characterization of Charge Assisted Strong Hydrogen Bonds in Brønsted Acid Catalysis. Retrieved from [Link]

-

National Institutes of Health. (2025, November 27). Nuclear quantum dynamics of this compound as probed by a thermal-to-epithermal neutron station. Retrieved from [Link]

-

MDPI. (2023, February 8). Neutron-Absorption Properties of B/Cu Composites. Retrieved from [Link]

-

Wikipedia. (n.d.). Neutron diffraction. Retrieved from [Link]

-

National Institutes of Health. (2015, February 26). Intermolecular atom–atom bonds in crystals?. Retrieved from [Link]

-

ChemTube3D. (n.d.). This compound C3h. Retrieved from [Link]

Sources

- 1. brainly.in [brainly.in]

- 2. This compound: Chemistry, Uses, Formula, Structure & Safety [vedantu.com]

- 3. Structure, Properties and Uses of this compound - Unacademy [unacademy.com]

- 4. brainly.in [brainly.in]

- 5. This compound has a polymeric layer structure in which class 11 chemistry CBSE [vedantu.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound: Synthesis, Structure, Reaction & Properties - Chemistry - Aakash | AESL [aakash.ac.in]

- 8. youtube.com [youtube.com]

- 9. brainly.in [brainly.in]

- 10. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 11. structure of Orthothis compound | About Orthothis compound & Its use [pw.live]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. In solid state, this compound has which type of interaction between layers?.. [askfilo.com]

- 15. journals.iucr.org [journals.iucr.org]

- 16. Neutron diffraction - Wikipedia [en.wikipedia.org]

- 17. pubs.aip.org [pubs.aip.org]

- 18. researchgate.net [researchgate.net]

- 19. byjus.com [byjus.com]

An In-depth Technical Guide to the Mechanism of Boric Acid's Weak Acidity in Aqueous Solutions

Abstract

Boric acid (H₃BO₃), a compound of boron, oxygen, and hydrogen, exhibits weak acidic properties in aqueous solutions, a characteristic pivotal to its wide-ranging applications, from ophthalmic solutions to nuclear power regulation.[1][2][3] A common misconception is to classify this compound as a traditional Brønsted-Lowry acid that donates protons. However, its acidity arises from a more nuanced mechanism. This guide elucidates the core principles of this compound's acidity, focusing on its behavior as a Lewis acid. We will delve into the interaction of this compound with water, the formation of the tetrahydroxyborate ion, and the equilibrium that dictates its pKa. This document is intended for researchers, scientists, and drug development professionals who require a deep and functional understanding of this unique weak acid.

Introduction: Deconstructing a Common Misconception

In introductory chemistry, acids are often defined by the Brønsted-Lowry theory, which characterizes an acid as a species that donates a proton (H⁺).[4] When presented with the formula B(OH)₃, one might intuitively assume that one of the hydrogen atoms is donated. This, however, is not the primary mechanism of this compound's acidity in water.[5][6] this compound is not a proton donor in the Brønsted-Lowry sense; instead, it acts as a Lewis acid.[1][2][7] The Lewis definition of an acid is a species that can accept an electron pair.[8][9] This fundamental distinction is the key to understanding the unique behavior of this compound in aqueous environments. The central boron atom in this compound has an empty p-orbital, making it electron-deficient and capable of accepting a lone pair of electrons from a Lewis base, such as a water molecule.[8][10]

The Core Mechanism: A Lewis Acid in Action

The acidity of an aqueous this compound solution is a result of a two-step process involving the interaction of this compound with water molecules.[11]

Step 1: Lewis Acid-Base Adduct Formation

The boron atom in this compound (B(OH)₃) is electron-deficient and acts as a Lewis acid.[2][7] A water molecule, with its lone pairs of electrons on the oxygen atom, functions as a Lewis base.[8] The water molecule donates a pair of electrons to the empty orbital of the boron atom, forming a Lewis acid-base adduct, aquatrihydroxyboron (B(OH)₃(OH₂)).[11]

Step 2: Proton Transfer and Formation of the Tetrahydroxyborate Ion

The formation of the adduct is followed by the transfer of a proton from the coordinated water molecule to a surrounding water molecule, resulting in the formation of the tetrahedral tetrahydroxyborate ion, [B(OH)₄]⁻, and a hydronium ion (H₃O⁺).[11]

The overall equilibrium reaction is:

B(OH)₃ + 2H₂O ⇌ [B(OH)₄]⁻ + H₃O⁺[11]

Raman spectroscopy of strongly alkaline solutions has confirmed the presence of the [B(OH)₄]⁻ ion, providing strong evidence for this mechanism.[11] This reaction demonstrates that the acidity of the solution is due to the release of a proton from a water molecule, facilitated by the Lewis acidity of this compound, rather than from the this compound molecule itself.[1][7]

Caption: Lewis acid mechanism of this compound in water.

Quantitative Aspects of this compound's Acidity

The strength of a weak acid is quantified by its acid dissociation constant (Ka) and its logarithmic counterpart, pKa. For this compound, the equilibrium can be simplified as:

B(OH)₃ + H₂O ⇌ [B(OH)₄]⁻ + H⁺[1][11]

The pKa for this first dissociation is approximately 9.24 at 25°C in pure water.[11][12] This relatively high pKa value confirms that this compound is a weak acid.[5][13] In practical applications, such as in swimming pools or ocean waters, the apparent pKa can be slightly lower due to interactions with other molecules in the solution.[11]

| Parameter | Value | Reference |

| pKa₁ | 9.24 | [11][12] |

| Ka₁ | 5.81 x 10⁻¹⁰ | [12] |

| pKa₂ | 12.4 | [11] |

| pKa₃ | 13.3 | [11] |

| Caption: Acidity constants of this compound at 25°C. |

Experimental Validation: Potentiometric Titration

A standard and reliable method for determining the pKa of a weak acid is through potentiometric titration. However, due to its very weak acidity, the direct titration of this compound with a strong base yields an indistinct endpoint.[14] To overcome this, a polyol, such as mannitol, is added to the solution.[11][14]

The Role of Mannitol

Mannitol, a sugar alcohol with vicinal diols, reacts with the tetrahydroxyborate ion to form a stable mannitoborate ester complex.[11] This reaction shifts the equilibrium of the initial acid-base reaction to the right, effectively increasing the acidity of the solution by several orders of magnitude and lowering the pKa to a value below 4.[11] This makes the titration with a strong base, like NaOH, feasible and results in a sharp, well-defined endpoint.

Experimental Protocol: Potentiometric Titration of this compound with Mannitol

-

Preparation of Solutions:

-

Prepare a standard solution of approximately 0.1 M this compound in deionized water.

-

Prepare a standardized solution of approximately 0.1 M sodium hydroxide (NaOH).

-

Have solid D-mannitol readily available.

-

-

Titration Setup:

-

Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Place a known volume (e.g., 50 mL) of the this compound solution into a beaker.

-

Add a magnetic stir bar and place the beaker on a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Fill a burette with the standardized NaOH solution.

-

-

Titration Procedure:

-

Record the initial pH of the this compound solution.

-

Add the NaOH titrant in small increments (e.g., 0.5-1.0 mL).

-

After each addition, allow the pH to stabilize and record the pH and the volume of NaOH added.

-

Continue this process, reducing the increment size as the pH begins to change more rapidly, especially around the expected equivalence point.

-

Once the pH change per increment becomes small again after the endpoint, add a few more titrant portions.

-

Repeat the titration after adding a significant amount of mannitol (e.g., 5-10 g) to the this compound solution before starting the titration.

-

-

Data Analysis:

-

Plot a graph of pH versus the volume of NaOH added for both titrations (with and without mannitol).

-

Determine the equivalence point from the inflection point of the titration curve. A first or second derivative plot can be used for more accurate determination.

-

The pKa can be determined from the pH at the half-equivalence point.

-

Caption: Workflow for potentiometric pKa determination.

Implications in Pharmaceutical Science and Drug Development

The unique acidic properties of this compound make it a valuable excipient in the pharmaceutical industry.[15] Its ability to act as a mild antiseptic and a pH buffer is leveraged in various formulations.[3][15]

-

Ophthalmic Solutions: this compound is widely used in eye drops and eye washes.[16][17] Its buffering capacity helps maintain the pH of these solutions in a range that is comfortable for the eye and ensures the stability of the active pharmaceutical ingredients.[15][16]

-

Topical Preparations: Due to its mild antifungal and antibacterial properties, this compound is incorporated into topical antiseptics, powders, and ointments for treating minor cuts, burns, and certain skin infections.[15][17]

-

Drug Formulation: this compound's ability to form complexes can be exploited to enhance the solubility and stability of certain drugs.[15]

The understanding of its Lewis acid mechanism is crucial for formulators to predict and control its behavior in complex multicomponent systems, ensuring the safety and efficacy of the final drug product.

Conclusion

This compound's weak acidity is not a result of proton donation in the Brønsted-Lowry sense, but rather its function as a Lewis acid. By accepting a hydroxide ion from water, it facilitates the release of a proton into the solution, forming the tetrahydroxyborate ion. This mechanism, supported by spectroscopic evidence and quantifiable by its pKa of approximately 9.24, is fundamental to its chemical behavior. For researchers and professionals in drug development, a thorough grasp of this principle is essential for effectively utilizing this compound as a buffering agent and excipient in pharmaceutical formulations, ensuring product stability and therapeutic efficacy.

References

- Vertex AI Search. (n.d.). Tetrahydroxyborate.

- Wikipedia. (n.d.). This compound.

- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?

- ECHEMI. (n.d.). Is this compound Bronsted acid or Lewis acid?

- PharmaRead. (2023, October 24). A Broad Overview of this compound in Pharmaceutical Industry.

- Chemistry LibreTexts. (2024, June 16). E5: Acid Dissociation Constants of Organics.

- ChemicalBook. (n.d.). This compound | 11113-50-1.

- Vedantu. (n.d.). This compound is considered a weak acid Why class 11 chemistry CBSE.

- Homework.Study.com. (n.d.). This compound, B(OH)3, reacts with water according to the reaction.

- Wikipedia. (n.d.). Tetrahydroxyborate.

- Wikipedia. (n.d.). Sodium tetrahydroxyborate.

- Matweb. (n.d.). Properties of Na[B(OH)4] (Sodium tetrahydroxyborate).

- Quora. (2018, March 3). What happens when this compound is added to water?

- National Institutes of Health. (n.d.). Theoretical Study on Ionization of this compound in Aqueous Solution by Ab Initio and DFT Methods at T=298.15 K.

- ResearchGate. (2019, November 4). Is this compound Bronsted acid or Lewis acid?

- Chemistry Stack Exchange. (2014, July 6). The acidity of this compound.

- National Institutes of Health. (2024, June 6). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction.

- askIITians. (2014, January 29). why is this compound considered as a weak acid?

- Lab Alley. (2025, July 15). This compound Overview.

- Physics Forums. (2012, February 1). This compound as a Weak Monobasic Acid - Is it Really?

- Chemistry Stack Exchange. (2014, May 11). Mechanism of Acidity - this compound.

- Springer. (n.d.). Equilibrium study on the reactions of this compound with some cis-diaqua Cr.

- Wikipedia. (n.d.). Borate.

- Quora. (2016, February 28). How do you know that this compound is a weak acid?

- WebQC. (n.d.). B(OH)3 = H2O + B2O3 - Balanced chemical equation, limiting reagent and stoichiometry.

- U.S. Borax. (n.d.). Borates in pharmaceutical use.

- Allen. (n.d.). With the help of a balanced chemical equation, show that B(OH)_3 behaves as an acid in water.

- ProQuest. (n.d.). Effect of this compound on the Ionization Equilibrium of α-Hydroxy Carboxylic Acids and the Study of Its Applications.

- ResearchGate. (n.d.). Possible equilibria in aqueous solutions of a boronic acid and a hydroxycarboxylic acid.

- Metrohm. (n.d.). Potentiometric and thermometric determination of this compound.

- BYJU'S. (n.d.). What is this compound (H₃BO₃)?

- Clutch Prep. (2022, August 9). This compound, H3BO3, is not a Brønsted-Lowry acid but a Lewis acid. (a) Write an equation for.

- Simple English Wikipedia. (n.d.). This compound.

- Chemistry LibreTexts. (2021, September 27). 3.2: Brønsted and Lewis Acids and Bases.

- Unicare Ingredients. (n.d.). Acids & Fatty Acids - this compound.

- YouTube. (2021, November 4). in the following reaction B(OH)3 + H2O gives [B(OH)4] + H+.

- MDPI. (n.d.). On the Computational Determination of the pK a of Some Arylboronic Acids.

- MyTutor. (n.d.). What is the difference between a Bronsted Lowry acid and a Lewis Acid?

- ResearchGate. (2025, August 6). The Acid-Base Titration of a Very Weak Acid: this compound.

Sources

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. why is this compound considered as a weak acid? - askIITians [askiitians.com]

- 3. laballey.com [laballey.com]

- 4. mytutor.co.uk [mytutor.co.uk]

- 5. This compound is considered a weak acid Why class 11 chemistry CBSE [vedantu.com]

- 6. quora.com [quora.com]

- 7. echemi.com [echemi.com]

- 8. homework.study.com [homework.study.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. This compound | 11113-50-1 [amp.chemicalbook.com]

- 14. metrohm.com [metrohm.com]

- 15. boricacid.net [boricacid.net]

- 16. Borates in pharmaceutical use: High-quality for highly regulated industries | U.S. Borax [borax.com]

- 17. byjus.com [byjus.com]

An In-depth Technical Guide on Boric Acid: pKa Value and its Significance in Buffer Preparation

This guide provides an in-depth exploration of boric acid, focusing on its pKa values and the critical role they play in the formulation of buffer systems. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate a comprehensive understanding of borate buffers.

The Unique Chemical Nature of this compound

This compound (H₃BO₃ or B(OH)₃) is a weak, monobasic Lewis acid, a characteristic that distinguishes it from typical Brønsted-Lowry acids.[1][2] Instead of donating a proton (H⁺), it acts as an acid by accepting a hydroxide ion (OH⁻) from water.[1][3][4] This interaction forms the tetrahydroxyborate ion, [B(OH)₄]⁻.[1][3][4] This fundamental mechanism is central to its buffering capacity.

The equilibrium reaction in an aqueous solution is as follows: B(OH)₃ + H₂O ⇌ [B(OH)₄]⁻ + H⁺[4]

This Lewis acidity is a key determinant of its behavior in solution and its utility in various applications, including pharmaceuticals, as an antiseptic, and in industrial processes.[1][2]

Understanding the pKa of this compound

The pKa is the pH at which the concentrations of the acidic and basic forms of a substance in solution are equal, representing the point of strongest buffering capacity.[5][6] For this compound, the primary pKa value is of central importance for buffer preparation.

Primary pKa Value

At 25°C in pure water, the most commonly cited pKa for the first ionization of this compound is approximately 9.24.[5][6][7][8] However, values ranging from 9.14 to 9.27 are also reported in the literature.[5][9][10][11][12] This value corresponds to the equilibrium between this compound (B(OH)₃) and the tetrahydroxyborate ion ([B(OH)₄]⁻).

Polyprotic Nature and Subsequent pKa Values

While often utilized for its first pKa, this compound is technically a polyprotic acid, with subsequent, much higher pKa values. Some sources indicate second and third pKa values around 12.4 and 13.3, or 12.7 and 13.8, respectively.[5][13] These higher pKa values signify that deprotonation beyond the [B(OH)₄]⁻ ion only occurs under strongly alkaline conditions and is generally not relevant for most standard buffer preparations.[14]

Factors Influencing the Apparent pKa

It is crucial to recognize that the effective pKa of this compound can be influenced by several factors:

-

Temperature: The pKa of this compound is sensitive to temperature changes.[15]

-

Ionic Strength: The presence of other ions in solution, such as in saltwater pools, can lower the apparent pKa to around 9.0.[5][6]

-

Concentration: At concentrations above 0.02 M, polymerization of borate ions can occur, which also affects the pKa.[15]

-

Presence of Polyols: this compound can react with compounds containing cis-vicinal diols, such as glycerol and mannitol.[2] This reaction forms stable complexes and can significantly lower the pKa, in some cases to below 4.[2][5]

Table 1: Reported pKa Values of this compound

| pKa Designation | Reported Value(s) | Conditions/Notes |

| pKa1 | 9.14 - 9.27[5][7][9][10][11][12] | At 25°C in pure water. |

| pKa2 | ~12.4, ~12.7[5][13] | Relevant only in highly alkaline solutions. |

| pKa3 | ~13.3, ~13.8[5][13] | Relevant only in highly alkaline solutions. |

The Significance of pKa in Borate Buffer Preparation

The pKa value is the cornerstone of buffer preparation, dictating the pH range in which the buffer will be most effective. A buffer's capacity is optimal at a pH equal to its pKa and is generally effective within a range of pKa ± 1 pH unit.

For this compound, with a pKa1 of approximately 9.24, borate buffers are most effective in the alkaline pH range of about 8 to 10.[9][10] This makes them a valuable tool in numerous biochemical and pharmaceutical applications where a stable alkaline environment is required.[10][16]

The Borate Buffer System in Action

The buffering mechanism of the this compound-borate system relies on the equilibrium between the weak acid (B(OH)₃) and its conjugate base (the tetrahydroxyborate ion, [B(OH)₄]⁻).[4]

-

Addition of Acid (H⁺): If an acid is introduced, the excess H⁺ ions will react with the tetrahydroxyborate ions, shifting the equilibrium to the left and forming more this compound. This consumption of H⁺ ions resists a significant drop in pH.[4]

-

Addition of Base (OH⁻): If a base is added, the OH⁻ ions will be neutralized by the H⁺ ions in solution. To replenish the H⁺, the equilibrium will shift to the right, causing more this compound to form tetrahydroxyborate and H⁺, thus resisting a significant rise in pH.[4]

The complexity of the borate system increases at boron concentrations greater than 0.025 M, where tetraborate and monohydrogen tetraborate ions become the primary species.[3]

Caption: this compound equilibrium in aqueous solution.

Experimental Protocol: Preparation of a 0.1 M Borate Buffer (pH 8.5)

This protocol details the preparation of a 0.1 M borate buffer with a target pH of 8.5. This method involves titrating a this compound solution with a strong base (NaOH).

Materials and Reagents

-

This compound (H₃BO₃), molecular weight: 61.83 g/mol

-

Sodium Hydroxide (NaOH), 1 M solution

-

Deionized water

-

Calibrated pH meter

-

Magnetic stirrer and stir bar

-

Beakers and graduated cylinders

-

1000 mL volumetric flask

Step-by-Step Methodology

-

Prepare the this compound Solution:

-

Accurately weigh 6.18 g of this compound.

-

Add the this compound to a beaker containing approximately 900 mL of deionized water.

-